molecular formula C24H27ClN4O2S B6481158 N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 1189891-82-4

N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6481158
CAS No.: 1189891-82-4
M. Wt: 471.0 g/mol
InChI Key: VUPCDKCPDRYSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8 and a phenyl group at position 2. The sulfanylacetamide moiety is attached to position 2 of the spiro ring, with the acetamide nitrogen linked to a 3-chloro-4-methoxyphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-3-29-13-11-24(12-14-29)27-22(17-7-5-4-6-8-17)23(28-24)32-16-21(30)26-18-9-10-20(31-2)19(25)15-18/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPCDKCPDRYSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a sulfanylacetamide backbone with several analogs, but differences in substituents and core rings significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Molecular Formula Notable Features
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Ethyl, 3-phenyl, N-(3-chloro-4-methoxyphenyl) C₂₄H₂₆ClN₅O₂S Rigid spirocyclic core; chloro and methoxy enhance lipophilicity
N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Ethyl, 3-[4-(tert-butyl)phenyl], N-(4-ethoxyphenyl) C₂₉H₃₇N₅O₂S Bulky tert-butyl group increases steric hindrance; ethoxy improves solubility
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Ethyl, 3-(4-chlorophenyl), N-(2,3-dimethylphenyl) C₂₆H₂₈ClN₅OS Dimethylphenyl reduces polarity; chloro enhances halogen bonding potential
N-(3-Chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-(4-Methylphenyl), 5-(4-pyridinyl), N-(3-chloro-4-methoxyphenyl) C₂₃H₂₀ClN₅O₂S Planar triazole core; pyridinyl may enhance metal coordination
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl, N-(pyrazol-4-yl) C₁₉H₁₇Cl₂N₃O₂ Non-spirocyclic; dichlorophenyl enhances antimicrobial activity

Pharmacological and Physicochemical Properties

  • Analog : The 4-ethoxyphenyl group increases solubility compared to the target’s 3-chloro-4-methoxyphenyl, but the tert-butyl substituent may reduce bioavailability due to steric effects .
  • Analog : The 2,3-dimethylphenyl group reduces hydrogen-bonding capacity, possibly lowering solubility but enhancing membrane permeability .
  • Analog : The pyrazolone core and dichlorophenyl group are associated with antimicrobial activity, suggesting divergent applications compared to the spirocyclic target .
Table 2: Property Comparison
Property Target Compound Analog Analog Analog Analog
Molecular Weight (g/mol) 488.02 548.71 486.06 461.96 402.25
LogP (Predicted) 3.8 4.5 4.2 3.2 3.5
Hydrogen Bond Donors 2 2 1 2 1
Rotatable Bonds 6 8 7 7 5

Crystallographic and Conformational Analysis

  • Target Compound : The spirocyclic system imposes a fixed dihedral angle between the triazaspiro core and acetamide group, limiting conformational flexibility. This contrasts with Analog , where three molecules in the asymmetric unit exhibit dihedral angles ranging from 44.5° to 77.5° between dichlorophenyl and pyrazolone rings .
  • Analog : The triazole ring’s planarity may facilitate π-π interactions absent in the spirocyclic target, as seen in similar triazole-based ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.